molecular formula C17H15NO3 B13954953 alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid CAS No. 54785-37-4

alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid

Cat. No.: B13954953
CAS No.: 54785-37-4
M. Wt: 281.30 g/mol
InChI Key: VGTADLXBZBVHSO-UHFFFAOYSA-N
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Description

α-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is a benzoxazole derivative featuring an acetic acid moiety substituted at the alpha position with a methyl group and a 2-(o-tolyl) (ortho-methylphenyl) group at position 2 of the benzoxazole ring. This structural configuration confers unique physicochemical and pharmacological properties. Benzoxazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer activities, with substituents on the aromatic ring and the acetic acid chain playing critical roles in modulating bioactivity .

Properties

CAS No.

54785-37-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C17H15NO3/c1-10-5-3-4-6-13(10)16-18-14-9-12(11(2)17(19)20)7-8-15(14)21-16/h3-9,11H,1-2H3,(H,19,20)

InChI Key

VGTADLXBZBVHSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Common Precursors and Reaction Types

Specific Preparation Methods for Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic Acid

While direct literature specifically naming this compound is limited, its synthesis can be inferred and adapted from closely related benzoxazole acetic acid derivatives and general benzoxazole synthetic protocols.

Copper-Catalyzed Oxidative Cyclization from Aldoximes and Ortho-Halobenzenes

A notable method involves the copper-catalyzed reaction of aldoximes with ortho-halobenzenes to form 2-aryl benzoxazoles via a one-pot oxidative cyclization process.

  • Reaction Conditions:

    • Substrates: Aldoxime (derived from o-tolualdehyde for the o-tolyl group) and 1-bromo-2-iodobenzene.
    • Catalyst: Copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as ligand.
    • Base: Potassium carbonate (K2CO3).
    • Solvent: o-Xylene.
    • Temperature: 130–140 °C.
    • Time: 12–16 hours.
  • Mechanism:
    The aldoxime undergoes copper-catalyzed dehydration forming a nitrilium ion intermediate, which then cyclizes intramolecularly to form the benzoxazole ring.

  • Outcome:
    Moderate yields of 2-aryl benzoxazoles are obtained, with purification by column chromatography.

Parameter Details
Catalyst CuI (10 mol%)
Ligand DMEDA (30 mol%)
Base K2CO3 (3 equiv)
Solvent o-Xylene
Temperature 130–140 °C
Reaction Time 12–16 hours
Yield Moderate (varies by substrate)

This method is advantageous due to the use of less toxic and commercially viable copper catalysts and mild reaction conditions compared to older harsh acid or toxic reagent methods.

Oxidative Cyclization Using Lead Tetraacetate

Another approach involves the oxidative cyclization of Schiff base intermediates formed from o-aminophenol derivatives and aldehydes using lead tetraacetate as an oxidizing agent.

  • Procedure:

    • Formation of Schiff base by condensation of o-aminophenol with the corresponding aldehyde (e.g., o-tolualdehyde).
    • Oxidation with lead tetraacetate (Pb(CH3COO)4) at room temperature.
    • Subsequent hydrolysis of methyl ester intermediates to yield benzoxazole acetic acids.
  • Advantages:

    • Moderate to good yields (~70%).
    • Mild reaction conditions.
    • Well-characterized products by NMR, FTIR, and mass spectrometry.
Step Reagents/Conditions Outcome
Schiff base formation o-Aminophenol + o-tolualdehyde, water elimination Intermediate Schiff base
Oxidation Pb(CH3COO)4, room temperature Cyclized benzoxazole methyl ester
Hydrolysis NaOH in ethanol, acidification with HCl Benzoxazole acetic acid derivative

This method is suitable for synthesizing methyl esters of benzoxazole acetic acids, which can be hydrolyzed to the free acid form.

Nanocatalyst-Mediated Synthesis Using 2-Aminophenol and Aldehydes

Recent advances have reported the use of heterogeneous nanocatalysts for benzoxazole synthesis under greener conditions.

  • Catalysts:

    • Magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
    • Nano-ZnO.
    • Potassium ferrocyanide under solvent-free grinding conditions.
  • Reaction Conditions:

    • Typically involve 2-aminophenol and aromatic aldehydes (e.g., o-tolualdehyde).
    • Reflux in water or solvent-free grinding at room temperature.
    • Short reaction times (minutes to under an hour).
    • High yields (79–96%).
Catalyst Type Substrate Pair Conditions Yield (%) Time
Magnetic solid acid nanocatalyst 2-Aminophenol + Aldehyde Reflux in water, 45 min 79–89 45 min
Nano-ZnO 2-Aminophenol + Aldehyde DMF, 100 °C Moderate Variable
Potassium ferrocyanide 2-Aminophenol + Aldehyde Grinding, solvent-free, RT 87–96 < 2 min
  • Benefits:
    • Environmentally friendly.
    • Easy catalyst recovery.
    • High efficiency and yields.
    • Mild or ambient reaction conditions.

These methods provide promising alternatives for synthesizing benzoxazole derivatives including alpha-methyl substituted analogs.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Yield Range (%) Reaction Time Advantages Limitations
Copper-catalyzed aldoxime + halobenzene CuI, DMEDA, K2CO3, o-xylene, 130–140 °C Moderate (varies) 12–16 h Mild, commercially viable catalyst Longer reaction time, moderate yield
Lead tetraacetate oxidation Pb(CH3COO)4, room temp ~70 Few hours Mild conditions, well-characterized Use of toxic lead reagent
Nanocatalyst-mediated (solid acid, ZnO, ferrocyanide) Various, water reflux or grinding 79–96 Minutes to 1 h Green chemistry, high yield Catalyst preparation complexity

Chemical Reactions Analysis

Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they can include various derivatives with modified functional groups or altered molecular structures.

Scientific Research Applications

Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound may have potential as a biochemical probe or a tool for studying biological processes, particularly those involving benzoxazole derivatives.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents, especially if it exhibits bioactivity against specific targets.

    Industry: It can be used in the development of new materials or as a component in various industrial processes, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism by which alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzoxazoleacetic Acid Derivatives

Compound Name Substituent Position/Type Key Pharmacological Activity Physicochemical Properties Reference
α-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid 2-(ortho-methylphenyl), α-methyl Inferred anti-inflammatory* High polarity (carboxylic acid)
2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetic acid 2-(para-chlorophenyl), α-methyl Anti-inflammatory (carrageenan-induced edema) Moderate solubility, enhanced metabolic stability
2-Heteroaryl-α-methyl-5-benzoxazoleacetic acids 2-(heteroaryl), α-methyl Comparable to phenyl analogs Variable solubility (depends on heteroaryl group)
5-Methyl-2-phenylbenzoxazole 2-phenyl, 5-methyl No reported activity Low polarity (lacks acetic acid)
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid methyl ester Methyl ester prodrug Improved bioavailability Higher lipophilicity (ester form)

*Activity inferred from structurally similar compounds in anti-inflammatory assays .

Key Observations:

Chlorine substituents (e.g., in 2-(4-chlorophenyl) derivatives) enhance metabolic stability due to reduced oxidative metabolism .

Acetic Acid vs. In contrast, methyl ester analogs (e.g., 2-(4-chlorophenyl)-5-benzoxazoleacetic acid methyl ester) act as prodrugs, improving oral absorption .

Anti-inflammatory Activity :

  • Studies on 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids demonstrated efficacy in the carrageenan-induced rat paw edema model, suggesting the benzoxazole core is critical for activity. However, substituents like o-tolyl may fine-tune potency or selectivity .

Research Findings and Mechanistic Insights

  • Synthetic Routes : Derivatives such as 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid are synthesized via condensation of α-haloketones with benzoxazole intermediates, followed by acidification and purification (e.g., column chromatography) .
  • Structure-Activity Relationships (SAR): Ortho-substituted phenyl groups (e.g., o-tolyl) may enhance steric interactions with hydrophobic pockets in inflammatory targets like cyclooxygenase (COX) enzymes. Chlorine substituents (para position) improve binding affinity to COX-2, as seen in analogs like benoxaprofen derivatives .

Biological Activity

Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is a compound of significant interest due to its diverse biological activities, particularly in the realm of anti-inflammatory and anti-cancer effects. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with acetic acid derivatives. The compound belongs to a class of 2-arylbenzoxazole derivatives, which have shown notable biological potential, including anti-inflammatory and anticancer activities.

Biological Activity

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various benzoxazole derivatives, it was found that compounds with alpha-methyl substitution showed enhanced anti-inflammatory effects compared to their counterparts without this modification. The initial screening involved carrageenin-induced rat paw edema models, where the compound displayed a potency greater than that of phenylbutazone, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity Comparison

CompoundED30 (mg/kg)Relative Potency
This compound103-5 times phenylbutazone
2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid3Highest observed
2-(4-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid4High

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of breast cancer cells (MCF-7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest.

A study focused on the growth inhibitory activity against the MDA-MB-468 cell line showed that compounds similar to this compound exhibited lower GI50 values compared to standard chemotherapeutic agents like gefitinib .

Table 2: Anticancer Activity Overview

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundMDA-MB-468<10Apoptosis induction
GefitinibMDA-MB-4687.6EGFR inhibition
Compound 2bMDA-MB-4684.03Akt phosphorylation inhibition

Case Studies

  • Case Study on Inflammatory Response : A study involving carrageenan-induced inflammation in rats demonstrated that the administration of this compound significantly reduced paw edema compared to controls, indicating its potential as an effective anti-inflammatory agent.
  • Cytotoxicity in Breast Cancer Models : In vitro studies showed that this compound effectively inhibited cell proliferation in breast cancer cell lines, with mechanisms linked to the modulation of apoptotic pathways and cell cycle progression.

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